2-{[1-(3,5-Difluorophenyl)ethyl]amino}ethan-1-ol
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Overview
Description
2-{[1-(3,5-Difluorophenyl)ethyl]amino}ethan-1-ol is a chemical compound with the molecular formula C10H13F2NO and a molecular weight of 201.21 g/mol . This compound is characterized by the presence of a difluorophenyl group attached to an ethylaminoethanol backbone. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-{[1-(3,5-Difluorophenyl)ethyl]amino}ethan-1-ol typically involves the reaction of 3,5-difluorophenylacetone with ethylenediamine under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.
Chemical Reactions Analysis
2-{[1-(3,5-Difluorophenyl)ethyl]amino}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
2-{[1-(3,5-Difluorophenyl)ethyl]amino}ethan-1-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific biological targets.
Mechanism of Action
The mechanism of action of 2-{[1-(3,5-Difluorophenyl)ethyl]amino}ethan-1-ol involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
2-{[1-(3,5-Difluorophenyl)ethyl]amino}ethan-1-ol can be compared with similar compounds such as:
2-(3,5-Difluorophenyl)ethanol: This compound shares the difluorophenyl group but differs in its functional groups, leading to distinct chemical and biological properties.
3,5-Difluoroacetophenone: Another related compound with a difluorophenyl group, but with different reactivity and applications due to its ketone functional group.
The uniqueness of this compound lies in its specific structure, which imparts unique chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C10H13F2NO |
---|---|
Molecular Weight |
201.21 g/mol |
IUPAC Name |
2-[1-(3,5-difluorophenyl)ethylamino]ethanol |
InChI |
InChI=1S/C10H13F2NO/c1-7(13-2-3-14)8-4-9(11)6-10(12)5-8/h4-7,13-14H,2-3H2,1H3 |
InChI Key |
JWNFIFZUBBVMTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC(=C1)F)F)NCCO |
Origin of Product |
United States |
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